molecular formula C10H11NO3 B7848195 2-methyl-1-(3-nitrophenyl)propan-1-one CAS No. 49660-92-6

2-methyl-1-(3-nitrophenyl)propan-1-one

Cat. No.: B7848195
CAS No.: 49660-92-6
M. Wt: 193.20 g/mol
InChI Key: XETWTCSIVIMDBU-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-nitrophenyl)propan-1-one is a substituted propan-1-one derivative characterized by a methyl group at the β-carbon and a 3-nitrophenyl group at the ketone position.

Properties

IUPAC Name

2-methyl-1-(3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETWTCSIVIMDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283072
Record name 2-Methyl-1-(3-nitrophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49660-92-6
Record name 2-Methyl-1-(3-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49660-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(3-nitrophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3’-nitropropiophenone can be achieved through several methods. One common approach involves the nitration of 2-Methylpropiophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3’-nitropropiophenone may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3’-nitropropiophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed:

    Reduction: 2-Methyl-3’-aminopropiophenone.

    Oxidation: 2-Methyl-3’-carboxypropiophenone.

    Substitution: 2-Methyl-3’-methoxypropiophenone.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis:
2-Methyl-1-(3-nitrophenyl)propan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions to create derivatives that can be further modified for specific applications.

Reactivity:
The presence of the nitro group enhances the compound's reactivity, allowing it to participate in electrophilic aromatic substitution reactions and other transformations that are essential in organic synthesis.

Pharmaceutical Applications

Potential Pharmacological Effects:
Research indicates that 2-Methyl-1-(3-nitrophenyl)propan-1-one exhibits notable biological activity. The nitro group can influence enzyme activity and modulate various biochemical pathways, making it a candidate for further pharmacological exploration .

Case Studies:

  • Analgesic Development: This compound has been investigated as a precursor for developing analgesics such as tapentadol, which acts as a µ-opioid receptor agonist and norepinephrine reuptake inhibitor .
  • Antidepressant Research: Studies have shown that derivatives of this compound can inhibit monoamine uptake, suggesting potential applications in antidepressant therapies .

Biological Research

Ligand Activity:
The ability of 2-Methyl-1-(3-nitrophenyl)propan-1-one to act as a ligand for specific receptors has been explored. Its interactions with receptors may activate various signaling pathways within cells, leading to diverse biological effects.

In Vitro Studies:
In vitro studies have demonstrated that this compound can inhibit dopamine (DA) and norepinephrine (NE) uptake, showcasing its potential as a therapeutic agent for conditions related to neurotransmitter dysregulation .

Mechanism of Action

The mechanism of action of 2-Methyl-3’-nitropropiophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may affect cellular redox balance and enzyme activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Methyl-1-(3-nitrophenyl)propan-1-one 3-NO₂ on phenyl C₁₀H₁₁NO₃ 193.20 g/mol High polarity, potential nitration intermediates N/A
2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one 2,4,6-OH on phenyl C₁₀H₁₂O₄ 196.05 g/mol Polar, soluble in methanol; NMR data (δ 5.81 ppm for aromatic protons)
1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC) 4-F on phenyl, methylamino C₁₀H₁₂FNO 181.21 g/mol Psychoactive (cathinone derivative); water-soluble HCl salt
2-Methyl-1-(3-methylphenyl)propan-1-one 3-CH₃ on phenyl C₁₁H₁₄O 162.23 g/mol Lower polarity; CAS 57494-03-8; used as a synthetic intermediate
1-(6-Methoxy-2-naphthalenyl)-3-(2-nitrophenyl)-2-propen-1-one NO₂, methoxy-naphthalenyl C₂₀H₁₅NO₄ 333.34 g/mol Extended conjugation; potential photochemical applications

Physicochemical Properties

  • Polarity and Solubility: The 3-nitro substituent in the target compound enhances polarity compared to methyl or methoxy analogs (e.g., 2-methyl-1-(3-methylphenyl)propan-1-one, ). This increases solubility in polar solvents like DMSO or acetone but reduces lipid solubility, limiting blood-brain barrier penetration compared to psychoactive cathinones like 4-FMC . Hydroxyl-substituted analogs (e.g., 2,4,6-trihydroxy derivative) exhibit even higher polarity, with solubility in methanol and distinct NMR shifts (δ 5.81 ppm for aromatic protons) .

Biological Activity

2-Methyl-1-(3-nitrophenyl)propan-1-one, an organic compound with the molecular formula C11_{11}H13_{13}N1_{1}O3_{3}, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a ketone functional group and a nitro-substituted phenyl ring, which contribute to its unique reactivity and biological properties. The presence of the nitro group enhances its electron-withdrawing capabilities, influencing interactions with biological targets. The molecular weight of 2-Methyl-1-(3-nitrophenyl)propan-1-one is approximately 195.20 g/mol.

Research indicates that 2-Methyl-1-(3-nitrophenyl)propan-1-one may modulate enzyme activity and influence various biochemical pathways. Its interactions with specific receptors suggest potential roles in signaling pathways critical for cellular functions. Notably, preliminary studies have shown that it may act as a ligand for opioid receptors, which could elucidate its analgesic properties.

Pharmacological Properties

The compound exhibits several pharmacological activities, including:

  • Analgesic Effects : Binding to opioid receptors has been suggested as a mechanism for its pain-relieving properties .
  • Anti-inflammatory Activity : Similar nitro-substituted compounds have demonstrated anti-inflammatory effects, indicating potential therapeutic applications .

Study on Opioid Receptor Interaction

A study published in a governmental report highlighted that compounds structurally related to 2-Methyl-1-(3-nitrophenyl)propan-1-one activate μ-opioid receptors similarly to established agonists like morphine. This activation can lead to respiratory depression in overdose scenarios, emphasizing the need for careful dosage management .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between 2-Methyl-1-(3-nitrophenyl)propan-1-one and other related compounds:

Compound NameStructure DescriptionKey Differences
2-Methyl-1-(3-aminophenyl)propan-1-oneContains an amino group instead of a nitro groupExhibits different reactivity and biological properties
2-Methyl-1-(4-nitrophenyl)propan-1-oneNitro group positioned para to methyl groupAlters electronic properties and reactivity
2-Methyl-1-(2-nitrophenyl)propan-1-oneNitro group positioned ortho to methyl groupInfluences solubility and interactions

The unique positioning of the nitro group in 2-Methyl-1-(3-nitrophenyl)propan-1-one enhances its chemical reactivity compared to these related compounds .

Synthesis and Applications

The synthesis of 2-Methyl-1-(3-nitrophenyl)propan-1-one typically involves multi-step reactions that can be optimized for yield and purity. The compound serves as an intermediate in organic synthesis and has potential applications in pharmaceuticals due to its biological activity.

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